Cas no 433954-10-0 (7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one)

7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one
- 433954-10-0
- NCGC00317803-01
- SR-01000247991
- AKOS000276114
- SR-01000247991-1
- F3228-0143
- ZINC02999401
- Oprea1_849418
- AB00298525-02
-
- Inchi: 1S/C18H16O4/c1-10-15(19)9-8-14-17(20)16(11(2)22-18(10)14)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3
- InChI Key: FFIZRCKNCPPQNH-UHFFFAOYSA-N
- SMILES: C1(C)OC2=C(C=CC(O)=C2C)C(=O)C=1C1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 296.10485899g/mol
- Monoisotopic Mass: 296.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.8Ų
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0143-10mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-4mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-10μmol |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-15mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-40mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-2μmol |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-1mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-5mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-25mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3228-0143-3mg |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one |
433954-10-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one Related Literature
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one (CAS No. 433954-10-0): A Comprehensive Overview
The compound 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, identified by its CAS number 433954-10-0, is a chromenone derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. Chromenones, a class of heterocyclic compounds, are known for their diverse biological activities and potential applications in drug development. This introduction aims to provide a detailed exploration of the compound's chemical structure, pharmacological properties, and recent advancements in its research and application.
The molecular structure of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one consists of a chromenone core substituted with hydroxyl, methoxy, and methyl groups at specific positions. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions. The chromenone ring system is a key feature, often associated with antioxidant, anti-inflammatory, and antimicrobial properties. This structural framework allows the compound to interact with various biological targets, making it a promising candidate for therapeutic applications.
In recent years, there has been a surge in research focused on chromenone derivatives due to their potential in addressing various health challenges. Studies have highlighted the pharmacological significance of substituents such as hydroxyl and methoxy groups in enhancing the bioactivity of chromenones. For instance, the hydroxyl group at the 7-position can participate in hydrogen bonding interactions, while the methoxy group at the 4-methyl position may influence electronic distribution and metabolic stability. These features make 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one a versatile molecule for further investigation.
One of the most compelling aspects of this compound is its reported biological activity. Research has demonstrated that derivatives of chromenone exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant mechanism involves the scavenging of reactive oxygen species (ROS) and the modulation of enzymes involved in oxidative processes. Additionally, studies suggest that 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one may possess anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and signaling pathways.
The potential therapeutic applications of this compound are vast. Preliminary studies have explored its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The chromenone derivative has shown promise in protecting neuronal cells from oxidative damage and reducing inflammation in brain tissues. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
In addition to its neuroprotective properties, 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been investigated for its potential role in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic death pathways. It has also been observed to inhibit the growth of tumor cells by disrupting key signaling cascades involved in cell proliferation and survival. These findings suggest that chromenone derivatives could be developed into novel chemotherapeutic agents.
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies and clinical trials.
Evaluation of the compound's pharmacokinetic properties is essential for determining its suitability as a drug candidate. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The presence of hydroxyl and methoxy groups influences its metabolic pathways, primarily involving cytochrome P450 enzymes. Understanding these metabolic interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.
The safety profile of 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been assessed through preclinical toxicology studies. These investigations have revealed that the compound exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. Common side effects reported include gastrointestinal disturbances and mild hepatotoxicity. Further studies are needed to refine dosage recommendations and identify potential long-term risks.
The future direction of research on this compound includes exploring novel synthetic strategies for improved yield and scalability. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential. Collaborative efforts between academia and industry are essential for translating preclinical findings into clinical applications.
In conclusion, 7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one (CAS No. 433954-10-0) is a promising chromenone derivative with significant biological activity and therapeutic potential. Its structural features contribute to its diverse pharmacological effects, making it a valuable candidate for further research in pharmaceutical development. As our understanding of its mechanisms continues to evolve, so too will its potential applications in addressing various health challenges.
433954-10-0 (7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one) Related Products
- 461-84-7(4-(Trifluoromethylthio)phenol)
- 1210469-45-6(3-Aminothiophene-2-carboxylic acid potassium salt)
- 1803819-51-3(3-Fluoro-4,5-dimethylbenzenethiol)
- 1226443-76-0(N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 7133-31-5(Ethyl 4-methylcyclohexanecarboxylate)
- 1361536-80-2(3-Fluoro-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 124773-83-7(6’-Ketopravastatin Lactone)
- 899728-42-8(ethyl 4-(4-acetamidobenzenesulfonyl)oxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1806907-79-8(3-Bromo-2-(difluoromethyl)-4-fluoro-6-nitropyridine)
- 1021024-89-4(3-(4-methoxyphenyl)-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)




